2-Chloro-5-(hexadecyloxy)benzene-1,4-diol
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Overview
Description
2-Chloro-5-(hexadecyloxy)benzene-1,4-diol is an organic compound that belongs to the class of benzene derivatives It features a benzene ring substituted with a chlorine atom, a hexadecyloxy group, and two hydroxyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-(hexadecyloxy)benzene-1,4-diol typically involves the following steps:
Nitration: The starting material, 2-chlorophenol, undergoes nitration to introduce a nitro group at the para position relative to the hydroxyl group.
Reduction: The nitro group is then reduced to an amino group using a reducing agent such as iron and hydrochloric acid.
Alkylation: The amino group is replaced with a hexadecyloxy group through an alkylation reaction using hexadecanol and a suitable catalyst.
Hydroxylation: Finally, the compound undergoes hydroxylation to introduce the second hydroxyl group at the ortho position relative to the chlorine atom.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and cost-effectiveness by using continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-5-(hexadecyloxy)benzene-1,4-diol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to remove the chlorine atom or the hexadecyloxy group.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be used for substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dechlorinated or dealkylated products.
Substitution: Compounds with different functional groups replacing the chlorine atom.
Scientific Research Applications
2-Chloro-5-(hexadecyloxy)benzene-1,4-diol has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Chloro-5-(hexadecyloxy)benzene-1,4-diol involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl groups can form hydrogen bonds with active sites of enzymes, while the hexadecyloxy group can interact with hydrophobic regions of proteins. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-4-(hexadecyloxy)benzene-1,3-diol
- 2-Chloro-6-(hexadecyloxy)benzene-1,4-diol
- 2-Bromo-5-(hexadecyloxy)benzene-1,4-diol
Uniqueness
2-Chloro-5-(hexadecyloxy)benzene-1,4-diol is unique due to the specific positioning of its substituents, which can influence its chemical reactivity and biological activity. The presence of both hydroxyl and hexadecyloxy groups provides a balance of hydrophilic and hydrophobic properties, making it versatile for various applications.
Properties
CAS No. |
138870-68-5 |
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Molecular Formula |
C22H37ClO3 |
Molecular Weight |
385.0 g/mol |
IUPAC Name |
2-chloro-5-hexadecoxybenzene-1,4-diol |
InChI |
InChI=1S/C22H37ClO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-26-22-18-20(24)19(23)17-21(22)25/h17-18,24-25H,2-16H2,1H3 |
InChI Key |
GUGGGQYYYYCHJV-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCOC1=C(C=C(C(=C1)O)Cl)O |
Origin of Product |
United States |
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